3,5-Dinitrophenyl beta-d-galactoside
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Description
3,5-Dinitrophenyl beta-d-galactoside is a biochemical compound with the molecular formula C12H14N2O10 and a molecular weight of 346.25 . It is used for proteomics research and has been proven to be a useful substrate for the study of the mechanism of action of glycosidases and related enzymes .
Chemical Reactions Analysis
Beta-galactosidase, an enzyme that interacts with 3,5-Dinitrophenyl beta-d-galactoside, possesses both hydrolytic and transgalactosylation properties . Hydrolysis prevails when water acts as an acceptor, resulting in the production of lactose-free products. Transgalactosylation prevails when lactose acts as an acceptor, resulting in the production of prebiotic oligosaccharides .Future Directions
Research on beta-galactosidase, the enzyme that interacts with 3,5-Dinitrophenyl beta-d-galactoside, is ongoing. The increasing demand for prebiotics in the food industry and the search for new oligosaccharides have compelled researchers to search for novel sources of beta-galactosidase with diverse properties . Additionally, the development of novel beta-galactosidases derived from microbial sources or by engineering means has converted the enzyme into a relevant synthetic tool with the use of efficient recombinant systems .
properties
IUPAC Name |
(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2/t8?,9-,10?,11?,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPOTVPDCPRUPK-AYQOGSFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O[C@H]2C(C([C@H](C(O2)CO)O)O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrophenyl beta-d-galactoside |
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